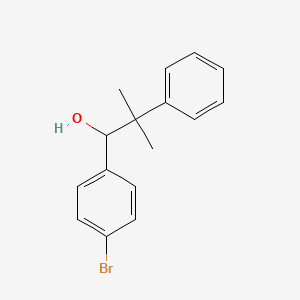

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11,15,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSJBKPYYXFBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl chloride reacts with phenylmagnesium bromide, followed by the addition of acetone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

Another method involves the Friedel-Crafts alkylation of 4-bromotoluene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of the desired product through the formation of a carbocation intermediate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

Oxidation: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one.

Reduction: 1-(4-Bromophenyl)-2-methyl-2-phenylpropane.

Substitution: 1-(4-Aminophenyl)-2-methyl-2-phenylpropan-1-ol (for amination).

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromine substituent can enhance binding affinity to certain proteins, thereby influencing their activity.

Comparison with Similar Compounds

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure : A chalcone derivative with a brominated α,β-unsaturated ketone system.

- Synthesis : Prepared via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one in chloroform, followed by elimination using triethylamine .

- Key Differences: The absence of a hydroxyl group and presence of a conjugated enone system reduces hydrogen-bonding capacity compared to the target compound. The bromine atom is positioned at the α-carbon of the ketone, enhancing electrophilicity for nucleophilic attacks, unlike the bromophenyl group in the target alcohol .

1-(4-Bromophenyl)prop-2-en-1-one

2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol

- Structure : Contains a sulfonyl group instead of bromophenyl, with a hydroxyl group at C2.

- Crystallography : Exhibits a dihedral angle of 20.8° between aromatic rings, compared to the target compound’s likely planar bromophenyl group due to reduced steric bulk .

- Acidity : The sulfonyl group increases the acidity of the hydroxyl group (pKa ~10–12) compared to the target alcohol (pKa ~16–18) .

Physicochemical Properties

Biological Activity

1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom attached to a phenyl group, which is believed to enhance its biological activity. The general structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of the bromine substituent may increase binding affinity to specific proteins, influencing their activity and modulating biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, affecting cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against several bacterial strains.

Comparative Antimicrobial Activity

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 32 µg/mL | 64 µg/mL |

| 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-ol | 16 µg/mL | 32 µg/mL |

| 1-(4-Fluorophenyl)-2-methyl-2-phenylpropan-1-ol | 64 µg/mL | 128 µg/mL |

The data suggests that the bromine substituent may confer unique antimicrobial properties compared to chlorine and fluorine analogs, which exhibit different levels of activity.

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM).

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, suggesting a mechanism involving the intrinsic apoptotic pathway.

Research Applications

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for further modifications leading to derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic Substitution : Start with a bromophenyl precursor (e.g., 4-bromophenylmagnesium bromide) reacting with a ketone intermediate (e.g., 2-methyl-2-phenylpropan-1-one). Use Grignard or organozinc reagents to introduce the bromophenyl group.

- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm using H/C NMR (δ 7.3–7.5 ppm for aromatic protons, δ 1.5–1.8 ppm for methyl groups) .

- Yield Optimization : Control temperature (-10°C to 0°C for Grignard reactions) and stoichiometry (1:1.2 molar ratio of ketone to Grignard reagent).

Q. How can researchers determine the stereochemical and structural properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Use SHELXL for refinement, analyzing bond angles (e.g., C-C-O ~109.5°) and torsional parameters. Reference SHELX-97 for data processing .

- Spectroscopic Confirmation : Compare experimental IR (stretch at ~3400 cm for -OH, ~1600 cm for C-Br) with computational spectra (DFT/B3LYP/6-31G* level) .

Advanced Research Questions

Q. How do computational methods like Molecular Electron Density Theory (MEDT) explain the regioselectivity and stability of intermediates in bromophenyl-containing reactions?

- Methodological Answer :

- MEDT Analysis : Calculate electron density maps for transition states (e.g., [3+2] cycloadditions) using Gaussian 15. Focus on Fukui indices to identify electrophilic (Cβ) and nucleophilic (N=N=C) sites. Compare activation energies () for competing pathways .

- Case Study : In cycloadditions, MEDT predicts preferential formation of 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-Δ-pyrazoline due to lower steric strain (bond angle deviation <2°) vs. alternative products .

Q. How can discrepancies between theoretical predictions and experimental outcomes in reaction pathways be resolved?

- Methodological Answer :

- Contradiction Analysis : When unexpected products (e.g., pyrazole derivatives via CHCl elimination) arise, perform:

- Kinetic Studies : Use time-resolved NMR to track intermediate decay (half-life <30 min at 25°C).

- Computational Validation : Re-optimize pathways with solvent effects (PCM model for CHCl) and compare Gibbs free energy profiles .

- Revised Mechanisms : Propose alternative pathways (e.g., spontaneous retro-cycloaddition) supported by HRMS data (m/z 320.02 [M+H]) .

Q. What role do substituents (e.g., bromophenyl) play in molecular conformation and intermolecular interactions?

- Methodological Answer :

- Crystal Packing Analysis : Use Mercury 4.0 to visualize π-π stacking (3.5–4.0 Å distance) between bromophenyl and phenyl groups. Quantify halogen bonding (C-Br···O, ~3.2 Å) via Hirshfeld surface analysis .

- DFT Studies : Calculate electrostatic potential surfaces to identify regions of high electron density (aryl rings) influencing reactivity .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 1.6 ppm (s, 6H, -CH), δ 4.7 ppm (s, 1H, -OH) | |

| C NMR | δ 77.2 ppm (C-OH), δ 121.5 ppm (C-Br) | |

| IR | 3400 cm (-OH), 550 cm (C-Br) |

Table 2 : Computational Parameters for MEDT Studies

| Software | Method/Basis Set | Output Metrics | Reference |

|---|---|---|---|

| Gaussian 16 | B3LYP/6-311++G(d,p) | Fukui indices, ΔG | |

| ORCA 5.0 | DLPNO-CCSD(T)/def2-TZVP | Electron density maps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.